4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine
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Overview
Description
4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine is a heterocyclic compound that features both a pyrazole and a morpholine ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine typically involves the reaction of 3-methyl-1H-pyrazole with an appropriate morpholine derivative under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by nucleophilic substitution with a halogenated morpholine derivative .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, bases like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 4-[4-Morpholinyl(phenyl)methyl]morpholine
Uniqueness
4-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]morpholine is unique due to the presence of both a pyrazole and a morpholine ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-[2-(3-methylpyrazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C10H17N3O/c1-10-2-3-13(11-10)5-4-12-6-8-14-9-7-12/h2-3H,4-9H2,1H3 |
InChI Key |
DVDNWCLZUZLIIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1)CCN2CCOCC2 |
Origin of Product |
United States |
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